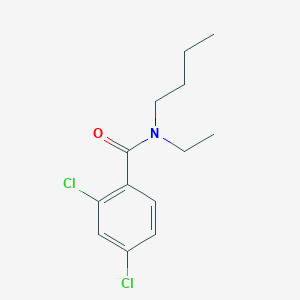

N-butyl-2,4-dichloro-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2,4-dichloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c1-3-5-8-16(4-2)13(17)11-7-6-10(14)9-12(11)15/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWIZKAXXHIYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-butyl-2,4-dichloro-N-ethylbenzamide Synthesis

The synthesis of this compound, a tertiary amide, is primarily achieved through the formation of an amide bond between a suitable carboxylic acid derivative and a secondary amine.

The most conventional and widely employed method for synthesizing N,N-disubstituted benzamides, including this compound, is the acylation of a secondary amine with a benzoyl chloride. This reaction, a form of nucleophilic acyl substitution, involves the reaction of N-ethylbutylamine with 2,4-dichlorobenzoyl chloride.

The reaction proceeds by the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. Typically, a base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. The general reaction is exothermic and requires careful temperature control. youtube.com

General Reaction Scheme:

2,4-Dichlorobenzoyl chloride + N-Ethylbutylamine → this compound + HCl

While the acyl chloride method is standard, research into amide bond formation has yielded several novel methodologies that could be applicable to the synthesis of this compound.

One green and efficient approach involves the direct condensation of carboxylic acids and amines. For instance, benzoic acids can react with amines under ultrasonic irradiation in the presence of a reusable catalyst like Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researchgate.net This method avoids the need to prepare the more reactive acyl chloride precursor.

Another innovative strategy is the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a Brønsted superacid. nih.gov Mechanistic studies suggest this reaction involves a superelectrophilic intermediate. nih.gov Although this method builds the benzamide (B126) from the arene up, it represents a departure from traditional amine-carboxylic acid coupling.

Mechanistic insights from related reactions, such as the ruthenium-catalyzed cyclization of N-substituted benzamides, propose the formation of cyclic intermediates like a five-membered ruthenacycle, which could offer pathways for more complex analog synthesis. rsc.orgsemanticscholar.org

The successful synthesis of this compound relies on the availability and purity of its key precursors.

The primary precursor is 2,4-dichlorobenzoyl chloride . It is a colorless to pale yellow liquid with a pungent odor that is reactive and moisture-sensitive. guidechem.com Several industrial methods exist for its preparation. guidechem.comgoogle.com A common route is the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), followed by distillation. guidechem.comgoogle.com Another significant industrial method involves the side-chain chlorination of 2,4-dichlorotoluene (B165549) to yield 2,4-dichlorotrichlorobenzyl, which is then hydrolyzed to the acyl chloride. google.com

The second key precursor is N-ethylbutylamine , a secondary amine that provides the N-butyl and N-ethyl groups to the final molecule. It is a readily available chemical reagent.

| Starting Material | Reagents | Description | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoic Acid | Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) | The carboxylic acid is heated with the chlorinating agent, followed by distillation to purify the resulting acyl chloride. | guidechem.comgoogle.com |

| 2,4-Dichlorotoluene | Chlorine (Cl₂), followed by H₂O | The toluene (B28343) derivative undergoes side-chain chlorination to form 2,4-dichlorotrichlorobenzyl, which is then hydrolyzed. | google.com |

| 2,4-Dichlorobenzotrichloride | Carboxylic Acid, Catalyst (e.g., AlCl₃, FeCl₃) | A catalytic process where the trichloride reacts with a carboxylic acid to produce the acyl chloride. | google.com |

Derivatization and Analog Synthesis of Benzamide Scaffolds

The this compound structure allows for chemical modifications at two main sites: the N-alkyl groups and the aromatic ring. These modifications can produce a library of analogs with varied physicochemical properties.

The N-butyl and N-ethyl groups on the amide nitrogen can be readily varied by selecting different secondary amines during the initial synthesis. The nature of these N-alkyl substituents significantly influences the molecule's properties.

Lipophilicity: Increasing the length or branching of the alkyl chains generally increases the compound's lipophilicity (fat solubility).

Steric Hindrance: Bulkier N-alkyl groups, such as tert-butyl or larger cycloalkyl groups, can introduce steric hindrance around the amide bond. This can affect the molecule's conformation and its ability to interact with biological targets.

Metabolic Stability: The size and nature of the N-alkyl groups can influence the rate and pathway of metabolic degradation.

The synthesis of various N-substituted benzamides has been reported, demonstrating the flexibility of this approach for creating diverse chemical entities. researchgate.netnih.govmdpi.com

| N-Substituent Combination | Potential Change in Property (Compared to N-ethyl, N-butyl) | Rationale |

|---|---|---|

| N,N-Dimethyl | Decrease lipophilicity, decrease steric bulk | Shorter, less bulky alkyl chains. |

| N,N-Diisopropyl | Increase steric bulk | Branched alkyl chains increase steric hindrance near the nitrogen. |

| N-Benzyl, N-Ethyl | Increase aromatic character, potential for π-stacking interactions | Introduction of an aromatic ring. |

| N-Cyclohexyl, N-Methyl | Increase lipophilicity and rigidity | Introduction of a bulky, non-planar cyclic group. |

The 2,4-dichloro substitution pattern on the benzene (B151609) ring is a key feature of the target molecule. Further halogenation or the introduction of other substituents is governed by the principles of electrophilic aromatic substitution (EAS). numberanalytics.com

The reactivity and orientation of an incoming electrophile are directed by the substituents already present on the ring. libretexts.orglumenlearning.com

Directing Effects: Both the N,N-disubstituted amide group and the chlorine atoms are ortho- and para-directors. libretexts.org However, both are also deactivating groups, meaning they make the ring less reactive towards further electrophilic substitution than benzene itself. libretexts.orglumenlearning.com The deactivation occurs because their electron-withdrawing inductive effects outweigh their electron-donating resonance effects. libretexts.org The interplay between these groups would direct any further substitution to the C5 or C6 positions, though the reaction would likely require harsh conditions.

Halogenation: Introducing additional halogens (e.g., chlorination or bromination) would require a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to activate the halogen, making it a sufficiently strong electrophile to react with the deactivated ring. youtube.comlibretexts.orgmasterorganicchemistry.com

Substituent Effects: The position and electronic nature of substituents on the aromatic ring can profoundly impact the molecule's properties. Studies on related benzamides have shown that the presence and position of chlorine atoms can influence biological activity. nih.gov For example, the 2,4-dichloro arrangement may enhance steric effects near the amide functionality, which can influence reactivity and intermolecular interactions.

| Substituent Group | Type | Directing Effect | Reference |

|---|---|---|---|

| -Cl (Halogen) | Deactivating | Ortho, Para | libretexts.org |

| -NR₂ (Amine) | Activating | Ortho, Para | lumenlearning.com |

| -C(=O)NR₂ (Amide) | Deactivating | Ortho, Para | libretexts.org |

| -NO₂ (Nitro) | Deactivating | Meta | libretexts.org |

| -CH₃ (Alkyl) | Activating | Ortho, Para | lumenlearning.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

While direct studies on the cyclization of this compound are not extensively documented, the reactivity of analogous N,N-dialkylbenzamides provides a strong basis for predicting its behavior. Transition-metal-catalyzed C-H activation is a powerful tool for constructing fused ring systems, and the amide functional group is an effective directing group for such transformations.

Rhodium and palladium catalysts are particularly prominent in mediating these reactions. nih.govresearchgate.net For instance, Rh(III)-catalyzed C-H activation and subsequent cyclization of N,N-dimethylbenzamides with diazo compounds have been shown to produce isocoumarins and α-pyrones. researchgate.net This process involves the formation of new C-C and C-O bonds without requiring high temperatures or external oxidants. researchgate.net Similarly, palladium catalysis has been used for the annulation of benzamides with various partners, including hbni.ac.infullerene, leading to seven-membered ring systems. nih.gov

In the context of this compound, the amide group would direct the metal catalyst to the ortho C-H bonds of the benzoyl group. However, both ortho positions (C2 and C6) are occupied by chloro and hydrogen atoms, respectively. The C-H bond at the C6 position is a viable site for activation. The reaction would likely proceed via the formation of a rhodacycle or palladacycle intermediate, followed by coupling with an appropriate reaction partner. The electronic effects of the two chloro substituents—both being electron-withdrawing—and the steric hindrance from the N-butyl and N-ethyl groups would influence the reaction's feasibility and regioselectivity. For example, Rh(III)-catalyzed reactions have been shown to be compatible with various functional groups, including aryl halides. nih.gov

The table below summarizes representative cyclization reactions of analogous benzamides, providing a model for the potential transformations of this compound.

| Catalyst System | Benzamide Substrate | Coupling Partner | Fused Heterocycle | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | N,N-dimethylbenzamide | Diazo compounds | Isocoumarins, α-Pyrones | researchgate.net |

| Pd(OAc)₂ | N-substituted benzamides | hbni.ac.inFullerene | hbni.ac.inFulleroisoquinolinones | nih.gov |

| CpRh(MeCN)₃₂ | N-Aryloxyacetamides | Alkynyloxiranes | 2,3-Dihydrobenzofurans | epa.gov |

| Cp*Rh(OAc)₂ | Aryl Ketones (forms amide in situ) | Internal Alkynes | Isoquinolines | nih.gov |

These examples underscore the potential for this compound to serve as a precursor for complex heterocyclic structures through directed C-H activation pathways.

Green Chemistry Principles in Benzamide Synthesis

The synthesis of amides is one of the most common reactions in the chemical industry, and there is a significant drive to make these processes more environmentally benign. The application of the 12 Principles of Green Chemistry offers a framework for achieving this sustainability. acs.orgnih.govsavemyexams.com

Atom Economy: A key principle is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the final product. nih.govrsc.org Traditional benzamide synthesis often involves coupling carboxylic acids with amines using stoichiometric activating agents, which generates substantial waste and results in low atom economy. rsc.org Greener alternatives focus on catalytic methods that produce water as the only byproduct, achieving near-perfect atom economy. acs.org An example is the direct coupling of isocyanates and pyrroles catalyzed by a resorcinarene (B1253557) capsule, which avoids poorly atom-economical reagents. mdpi.com

Safer Solvents and Conditions: A major source of waste and environmental hazard in chemical synthesis is the use of volatile and toxic organic solvents. bohrium.com Green chemistry promotes the use of safer alternatives. nih.govtandfonline.com For benzamide synthesis, research has identified greener solvents like 4-formylomorpholine (4FM) as effective replacements for commonly used but more hazardous solvents like DMF and DMSO. bohrium.comnih.gov Furthermore, performing reactions under solvent-free conditions, sometimes assisted by microwave irradiation, represents an even greener approach that has been successfully applied to benzamide synthesis. researchgate.netmdpi.com

Catalysis over Stoichiometric Reagents: Catalytic processes are preferred over stoichiometric ones as they reduce waste and often allow for milder reaction conditions. acs.org

Biocatalysis: Enzymes, such as lipases, are increasingly used for amide bond formation. researchgate.net These biocatalysts operate under mild conditions, often in aqueous media, and can exhibit high specificity, which can eliminate the need for protecting groups, thereby reducing the number of synthetic steps. nih.govresearchgate.net

Homogeneous and Heterogeneous Catalysis: Non-biological catalysts are also central to green benzamide synthesis. Boric acid has been used as a simple, inexpensive catalyst for solvent-free amide synthesis. mdpi.com Cobalt nanoparticles supported on carbon have proven effective for the N-alkylation of primary amides with alcohols, where water is the sole byproduct. acs.org

The following table summarizes various green chemistry approaches applicable to the synthesis of benzamides like this compound.

| Green Principle | Method | Catalyst/Conditions | Advantages | Reference(s) |

| Atom Economy | Direct Amidation | Boric Acid / Heat | High atom economy, solvent-free. | mdpi.com |

| Safer Solvents | Solvent Replacement | 4-Formylomorpholine (4FM) | Reduced toxicity compared to DMSO/DMF. | bohrium.comnih.govtandfonline.com |

| Catalysis | Biocatalysis | Lipase TL IM | Mild conditions, high selectivity, use of renewable catalyst. | researchgate.net |

| Catalysis | Heterogeneous Catalysis | Cobalt nanoparticles on carbon | Use of alcohols as alkylating agents, water as byproduct. | acs.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Solvent-free / Microwave | Rapid reaction times, reduced energy consumption. | researchgate.netblazingprojects.com |

| Waste Prevention | Solvent-Free Reaction | Vinyl benzoate (B1203000) / Room Temp | No solvent use, easy product isolation. | researchgate.net |

By integrating these green principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally responsible.

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for N-butyl-2,4-dichloro-N-ethylbenzamide

The structural analysis of this compound relies on a combination of spectroscopic methods, each providing unique and complementary information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present through their vibrational modes, and mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, hindered rotation around the carbonyl-nitrogen (C-N) bond is expected due to its partial double bond character. This can lead to the observation of distinct signals for the N-alkyl groups, a phenomenon known as amide rotamers.

In the ¹H NMR spectrum of this compound, the aromatic protons and the protons of the ethyl and butyl groups will give rise to characteristic signals. The aromatic region is expected to show a complex pattern due to the dichlorosubstitution. The proton ortho to the carbonyl group (H-6) will likely appear as a doublet, shifted downfield due to the anisotropic effect of the carbonyl group. The other two aromatic protons (H-3 and H-5) will also exhibit splitting patterns consistent with their coupling to each other.

The aliphatic region will display signals corresponding to the N-ethyl and N-butyl groups. The methylene (B1212753) protons of the ethyl group (-CH₂-) and the methylene protons of the butyl group adjacent to the nitrogen (-CH₂-) are expected to appear as distinct triplets and quartets, respectively. The remaining methylene and methyl protons of the butyl group will resonate at higher fields (further upfield). The presence of amide rotamers could lead to a doubling of these aliphatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.50 - 7.60 | d |

| Aromatic H-5 | 7.30 - 7.40 | dd |

| Aromatic H-6 | 7.20 - 7.30 | d |

| N-CH₂ (Butyl) | 3.30 - 3.50 | t |

| N-CH₂ (Ethyl) | 3.20 - 3.40 | q |

| CH₂ (Butyl) | 1.50 - 1.70 | m |

| CH₂ (Butyl) | 1.30 - 1.50 | m |

| CH₃ (Ethyl) | 1.10 - 1.30 | t |

| CH₃ (Butyl) | 0.85 - 1.00 | t |

Note: Predicted values are based on analogous compounds and standard substituent effects. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 168-172 ppm. iastate.edu The aromatic carbons will show six distinct signals, with the carbons bearing the chlorine atoms (C-2 and C-4) and the carbon attached to the carbonyl group (C-1) being significantly deshielded. The chemical shifts of the aliphatic carbons of the ethyl and butyl groups will appear in the upfield region of the spectrum. Similar to the ¹H NMR, the presence of rotamers may result in the appearance of more than the expected number of signals for the N-alkyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 169.0 - 171.0 |

| Aromatic C-1 | 137.0 - 139.0 |

| Aromatic C-2 | 131.0 - 133.0 |

| Aromatic C-3 | 129.0 - 131.0 |

| Aromatic C-4 | 133.0 - 135.0 |

| Aromatic C-5 | 127.0 - 129.0 |

| Aromatic C-6 | 126.0 - 128.0 |

| N-CH₂ (Butyl) | 48.0 - 52.0 |

| N-CH₂ (Ethyl) | 43.0 - 47.0 |

| CH₂ (Butyl) | 29.0 - 32.0 |

| CH₂ (Butyl) | 19.0 - 22.0 |

| CH₃ (Ethyl) | 12.0 - 15.0 |

| CH₃ (Butyl) | 13.0 - 14.0 |

Note: Predicted values are based on analogous compounds and established carbon chemical shift correlations. organicchemistrydata.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of protons in the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these will be the strong absorption due to the carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and butyl groups will appear just below 3000 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Amide C=O Stretch | 1640 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation is likely to proceed through several key pathways. A primary fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable dichlorobenzoyl cation. Alpha-cleavage of the alkyl groups attached to the nitrogen is also a common fragmentation pathway for amides. This would result in the loss of propyl and ethyl radicals from the butyl and ethyl groups, respectively.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 273/275/277 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 173/175 | [C₇H₃Cl₂O]⁺ | Cleavage of the amide C-N bond |

| 244/246/248 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 230/232/234 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 102 | [C₆H₁₄N]⁺ | Fragment containing the N-alkyl groups |

Note: The m/z values are given for the most abundant isotopes. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments. uni-saarland.denist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions from the dichlorinated benzene (B151609) ring. Key expected transitions include:

π → π* transitions : These high-energy transitions are associated with the conjugated π-system of the aromatic ring. chemnet.com They typically result in strong absorption bands in the UV region. chemnet.com

n → π* transitions : These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. chemicalbook.com These are generally weaker in intensity compared to π → π* transitions. chemnet.com

The solvent used can influence the position of these absorption bands. pharmaffiliates.com

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound (Note: This data is hypothetical and based on typical values for similar chromophores.)

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | ~200-250 | High |

| n → π | ~270-300 | Low |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Conformational Analysis in Crystalline State

The crystal structure would reveal key conformational features, such as:

The dihedral angle between the plane of the dichlorophenyl ring and the amide group. This twist is influenced by steric hindrance from the substituents.

The conformation of the N-butyl and N-ethyl chains. Rotations around the C-N and C-C bonds would define their spatial arrangement.

For related benzamide (B126) structures, significant twisting between the aromatic ring and the amide plane is common to alleviate steric strain. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Analysis of the crystal packing would show how individual molecules of this compound arrange themselves in the crystal lattice. In the absence of strong hydrogen bond donors, the packing would likely be governed by weaker intermolecular forces such as:

Dipole-dipole interactions from the polar amide group.

van der Waals forces between the alkyl chains and aromatic rings.

C-H···O or C-H···π interactions , which are weak hydrogen bonds that can play a significant role in organizing the molecules into a stable three-dimensional structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the intrinsic properties of a molecule. For a compound like N-butyl-2,4-dichloro-N-ethylbenzamide, Density Functional Theory (DFT) would be a powerful tool to elucidate its characteristics. However, no specific DFT studies for this compound have been reported.

Electronic Structure and Molecular Orbital Analysis

A theoretical study would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap would indicate the molecule's resistance to electronic excitation. For analogous aromatic amides, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is distributed over the carbonyl group and the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be invaluable for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack on this compound. It is anticipated that the electronegative oxygen and chlorine atoms would exhibit regions of negative potential (red/yellow), indicating susceptibility to electrophilic attack, while the hydrogen atoms of the alkyl chains and the aromatic ring would show positive potential (blue), marking them as sites for nucleophilic interaction.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. By calculating the condensed Fukui functions (fk+, fk-, and fk0), researchers could pinpoint the specific atoms most likely to undergo nucleophilic, electrophilic, or radical attack, respectively. This analysis would provide a more quantitative measure of the reactivity trends suggested by the MEP map.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. These studies would visualize the core, bonding, and non-bonding electron domains of this compound. This would allow for a clear characterization of the covalent bonds, lone pairs, and the delocalized π-system of the benzene (B151609) ring.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, this analysis could reveal intramolecular interactions between the alkyl chains and the aromatic ring, which would be crucial for understanding its conformational preferences and packing in the solid state.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques could provide insights into the dynamic behavior and macroscopic properties of this compound. Molecular dynamics simulations, for instance, could be employed to study the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. However, no such modeling or simulation studies have been published for this specific compound.

Conformational Landscape and Dynamics Studies

The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. The molecule possesses several rotatable bonds, primarily around the amide linkage and the N-alkyl substituents (butyl and ethyl groups). Theoretical studies, typically employing quantum mechanical methods such as Density Functional Theory (DFT), are essential to map the potential energy surface and identify low-energy conformers.

The rotation around the C(O)-N bond of the amide group is of particular interest, as it can lead to cis and trans isomers. However, due to steric hindrance, the trans conformation is generally more stable for secondary amides. Furthermore, the rotations of the ethyl and n-butyl groups relative to the amide plane contribute significantly to the conformational complexity. The 2,4-dichloro-substituted phenyl ring also has a rotational barrier with respect to the amide group.

Molecular Docking for Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor molecule. This method is instrumental in understanding the potential biological activity of compounds like this compound.

Binding Site Characterization and Topography

The initial step in molecular docking involves the characterization of the binding site of a biological target, which could be an enzyme or a receptor. The binding site is a specific region on the macromolecule, often a cavity or groove, where the ligand can fit. The topography of this site, including its size, shape, and chemical environment, is crucial for determining the binding affinity and specificity of a ligand. For a molecule like this compound, the dichlorophenyl ring and the N-alkyl groups would significantly influence how it fits into a binding pocket.

Intermolecular Interaction Profile Determination

Once a plausible binding pose is identified, the intermolecular interactions between the ligand and the target are analyzed. These interactions are the basis of molecular recognition and binding affinity. For this compound, the following interactions are of primary importance:

Hydrogen Bonding: The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The n-butyl and ethyl chains, being nonpolar, are likely to engage in hydrophobic interactions with nonpolar residues in the binding site.

Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species.

π-Interactions: The dichlorophenyl ring can be involved in π-π stacking or π-cation interactions with aromatic residues of the target protein.

Table 1: Hypothetical Intermolecular Interactions of this compound in a Target Binding Site

| Interaction Type | Ligand Atom/Group | Target Residue (Example) | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | TYR 231 | 2.9 |

| Hydrophobic | n-Butyl Chain | LEU 187, ILE 210 | - |

| Halogen Bond | Chlorine (C2) | SER 190 (backbone C=O) | 3.1 |

| π-π Stacking | Dichlorophenyl Ring | PHE 254 | 4.2 |

In Silico Prediction of Spectroscopic Parameters and Spectral Features

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation.

Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), can provide valuable information about the vibrational and electronic spectra. For this compound, calculated Infrared (IR) spectra would show characteristic peaks for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-N stretching, and vibrations associated with the dichlorinated aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule, which can be complex due to the number of non-equivalent protons and carbons.

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be correlated with electronic transitions within the molecule, such as π→π* transitions in the aromatic ring and n→π* transitions associated with the amide group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | C=O Stretch | 1655 cm⁻¹ |

| ¹H NMR | Chemical Shift (CH₂ of ethyl) | 3.4 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 170 ppm |

| UV-Vis Spectroscopy | λmax | 245 nm |

Chemical Reactivity, Stability, and Environmental Transformation Pathways

Photochemical Degradation Mechanisms

Direct and indirect photolysis are significant degradation pathways for many aromatic compounds in the environment. For N-butyl-2,4-dichloro-N-ethylbenzamide, the presence of the 2,4-dichloro-substituted benzene (B151609) ring is expected to be the primary site of photochemical activity. While specific studies on this compound are not available, research on related chlorinated aromatic compounds, such as the n-butyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into potential degradation mechanisms. nih.gov

Upon absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant UVA and UVB spectra, the C-Cl bonds on the aromatic ring can undergo homolytic cleavage. This process can lead to a stepwise dechlorination of the molecule. For instance, irradiation of the n-butyl ester of 2,4-D has been shown to result in the dechlorination at the ortho position. nih.gov A similar initial dechlorination step at either the 2- or 4-position of the benzamide (B126) ring is a plausible primary photochemical event for this compound.

Further photochemical reactions may include a Photo-Fries rearrangement, where the amide group migrates on the aromatic ring, and cleavage of the amide bond itself. nih.gov The degradation of 2,4-dichlorophenol, a related compound, under visible light has also been studied, highlighting the potential for degradation under a broader spectrum of solar radiation, especially in the presence of photosensitizers. nih.gov

Table 1: Potential Photochemical Degradation Reactions of this compound (Based on Analogous Compounds)

| Reaction Type | Description | Probable Products | Reference |

| Reductive Dechlorination | Stepwise removal of chlorine atoms from the aromatic ring, initiated by UV radiation. | N-butyl-2-chloro-N-ethylbenzamide, N-butyl-4-chloro-N-ethylbenzamide, N-butyl-N-ethylbenzamide | nih.gov |

| Photo-Fries Rearrangement | Migration of the N-acyl group on the aromatic ring. | Amino-dichlorobenzophenones | nih.gov |

| Amide Bond Cleavage | Scission of the bond between the carbonyl carbon and the nitrogen atom. | 2,4-Dichlorobenzoic acid and N-ethyl-N-butylamine | nih.gov |

Hydrolytic Stability and Decomposition Pathways

The stability of the amide bond in this compound towards hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems. Generally, amides are relatively resistant to hydrolysis under neutral pH conditions but can be cleaved under acidic or alkaline conditions. researchgate.net The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents.

The presence of two alkyl groups (n-butyl and ethyl) on the nitrogen atom creates a tertiary amide, which can influence its reactivity. researchgate.net Furthermore, the 2,4-dichloro substitution on the benzene ring can affect the electrophilicity of the carbonyl carbon. Studies on the hydrolysis of N-alkylated monoamides have shown that the reaction mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net This intermediate can then collapse to yield the carboxylic acid and the corresponding amine.

For this compound, hydrolysis would result in the formation of 2,4-dichlorobenzoic acid and N-ethyl-N-butylamine. The rate of this process is expected to be slow in natural waters but may be accelerated in environments with high or low pH.

Table 2: Predicted Hydrolytic Decomposition of this compound

| Condition | Primary Reactants | Primary Products | Reference |

| Acidic/Alkaline Hydrolysis | This compound, H₂O/H⁺ or OH⁻ | 2,4-Dichlorobenzoic acid, N-ethyl-N-butylamine | researchgate.netresearchgate.net |

Oxidative Transformation Processes

Oxidative processes, mediated by reactive oxygen species such as hydroxyl radicals (•OH) in the atmosphere and aquatic environments, can contribute to the degradation of this compound. The N-alkyl groups are potential sites for oxidative attack. Research on the oxidation of N-substituted amines and amides has demonstrated that these reactions can lead to the formation of various transformation products. chemrxiv.orgnih.gov

For this compound, oxidation could occur at the carbon atoms alpha to the nitrogen in the n-butyl and ethyl groups. This can lead to the formation of carbonyl compounds through a hydride transfer mechanism. chemrxiv.orgnih.gov Additionally, the aromatic ring can be subject to hydroxylation by hydroxyl radicals, leading to the formation of chlorinated hydroxy-benzamide derivatives. The anodic oxidation of N-aryl substituted benzamides has also been investigated, providing insights into the electrochemical behavior and potential for oxidative transformations. researchgate.net

Theoretical Aspects of Environmental Fate (e.g., predicted degradation products)

Based on the principles of chemical reactivity and data from analogous compounds, a theoretical pathway for the environmental fate of this compound can be proposed. The primary degradation products are likely to arise from dechlorination, amide hydrolysis, and oxidation of the N-alkyl chains.

The herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) degrades in the environment to form 2,6-dichlorobenzamide (B151250) (BAM), which is noted for its persistence and mobility in soil and groundwater. nih.govnih.govepa.gov By analogy, the initial degradation of this compound might involve transformations of the N-alkyl groups prior to or concurrent with dechlorination or complete amide hydrolysis. This could lead to a variety of intermediate transformation products.

Computational models can be employed to predict the environmental distribution and persistence of the compound. Factors such as the octanol-water partition coefficient (Kow), which can be estimated from the structure, will influence its tendency to adsorb to soil and sediment or to remain in the aqueous phase. The presence of the n-butyl and ethyl groups is expected to increase its lipophilicity compared to the unsubstituted benzamide.

Table 3: Predicted Major Environmental Transformation Products of this compound

| Transformation Pathway | Predicted Products | Significance | Reference Analogy |

| Photodegradation | Monochloro and non-chlorinated benzamide derivatives | Reduced toxicity | nih.gov |

| Hydrolysis | 2,4-Dichlorobenzoic acid, N-ethyl-N-butylamine | Formation of more polar and potentially more mobile compounds | researchgate.net |

| Oxidation | Hydroxylated aromatic derivatives, carbonyl-containing N-dealkylated products | Initial steps in mineralization | chemrxiv.orgnih.gov |

| Microbial Degradation | 2,4-Dichlorobenzamide | Persistent metabolite | nih.govepa.gov |

Advanced Analytical Methodologies for Complex Mixture Analysis

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating the components of a mixture. For a compound like N-butyl-2,4-dichloro-N-ethylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct and critical roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the premier method for assessing the purity of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically employed for such analyses. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for a substituted benzamide (B126) would utilize a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with n-octadecylsilyl groups. nih.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve peak shape and resolution. researchgate.netnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. A wavelength of 254 nm is often effective for aromatic compounds. nih.gov

The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A well-developed HPLC method can separate the main compound from starting materials, such as 2,4-dichlorobenzoyl chloride, and potential side-products.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

| Purity Assessment | >98% (based on peak area) |

Gas Chromatography (GC) for Volatile Component Separation

Gas chromatography is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. For this compound, GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials.

In GC, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas, typically helium or nitrogen. The separation occurs as the components of the mixture travel through the column at different rates, depending on their chemical properties and interaction with the stationary phase. A common stationary phase for the analysis of a broad range of organic compounds is a nonpolar polydimethylsiloxane (B3030410) (e.g., DB-5 or equivalent). lcms.cz

A flame ionization detector (FID) is often used for the detection of organic compounds, providing high sensitivity. Alternatively, a thermal conductivity detector (TCD) can be used for a more universal response. The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the elution of compounds with a wide range of boiling points.

| Parameter | Condition |

| Instrument | Gas Chromatograph |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Hyphenated Techniques for Comprehensive Characterization

To achieve an unambiguous identification of the separated components, chromatography is often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data from the chromatograph and mass-to-charge ratio information from the mass spectrometer, enabling a high degree of confidence in compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of unknown volatile and semi-volatile organic compounds. jmchemsci.comjmchemsci.com As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are fragmented into characteristic ions. The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for identification.

For this compound, GC-MS analysis would provide structural information based on its fragmentation pattern. Expected fragments would likely arise from the cleavage of the butyl and ethyl groups, as well as the dichlorophenyl moiety. This technique is invaluable for confirming the identity of the main peak and for tentatively identifying any unknown impurities. The US Environmental Protection Agency (EPA) lists GC-MS as a method for analyzing related compounds like dichlorobenzamide in environmental samples. epa.govepa.gov

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent lcms.cz |

| MS System | Agilent 7250 Q-TOF or equivalent lcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Expected Molecular Ion | m/z 287/289/291 (due to chlorine isotopes) |

| Key Fragment Ions | Fragments corresponding to loss of butyl, ethyl, and chloro groups |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly suited for compounds that are not amenable to GC analysis due to low volatility or thermal instability. LC-MS is a powerful tool for confirming the molecular weight of this compound and for characterizing non-volatile impurities.

In a typical LC-MS setup, the eluent from the HPLC column is directed to an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be performed to further fragment the parent ion, yielding structural information that aids in the identification of the compound and its metabolites or degradation products. A method for a related compound, 2-N-butyl-4-spirocyclopentane-2-imidazoline-5-one, was developed using LC-MS/MS for trace-level quantification. nih.gov

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Capillary Voltage | 3500 V |

| Drying Gas Temp. | 325 °C |

| Expected Ion | [M+H]⁺ at m/z 288/290/292 |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies

The conventional synthesis of N,N-disubstituted benzamides typically involves the coupling of a secondary amine with a benzoyl chloride derivative. While robust, this method can be enhanced by next-generation strategies that offer improved efficiency, atom economy, and milder reaction conditions.

Future synthetic research could focus on:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, in particular, represent a frontier in amide bond formation. rsc.orgrsc.org Methodologies involving the C–H activation of the benzoyl group or the amine could provide more direct and less waste-intensive synthetic routes. acs.orgresearchgate.net Research into directing groups, such as N-(2-aminophenyl)acetamide or N-methoxy amides, has enabled the regioselective functionalization of benzamides, a strategy that could be adapted for complex derivatives. acs.orgnih.gov The development of catalysts that can directly couple 2,4-dichlorobenzoic acid with N-ethyl-N-butylamine would circumvent the need to prepare the highly reactive acid chloride.

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. nih.govprolabas.com The synthesis of N-butyl-2,4-dichloro-N-ethylbenzamide could be significantly optimized using a flow chemistry approach, potentially integrating synthesis and purification into a single, continuous process. researchgate.net This is particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Novel Activation Methods: Research into alternative activation methods for carboxylic acids or amines is ongoing. This includes the use of different coupling agents, enzymatic catalysis, and innovative approaches like the direct alkylation of benzamides using strong bases like lithium diisopropylamide (LDA) under specific conditions. nih.govresearchgate.net Another promising avenue is the iridium-catalyzed N-alkylation of amides using alcohols as the alkylating agents, which is an atom-economical process where water is the only byproduct. researchgate.net

| Synthetic Strategy | Potential Advantage | Key Catalyst/Reagent Example | Relevant Findings |

| Palladium-Catalyzed C-H Activation | High regioselectivity, reduced pre-functionalization | Pd(OAc)₂, N-(2-aminophenyl)acetamide (APA) | APA acts as a new N,N-bidentate directing group for monoarylation of benzamides. acs.org |

| Flow Chemistry | Enhanced process control, scalability, safety | Labtrix S1 microreactor | Enables high-throughput synthesis and rapid optimization of reaction conditions. prolabas.com |

| Iridium-Catalyzed N-Alkylation | High atom economy, use of alcohols instead of halides | [Cp*IrCl₂]₂ / NaOAc | Allows for the N-alkylation of amides with alcohols, producing only water as a byproduct. researchgate.net |

| Direct Alkylation | Transition-metal-free, novel reactivity | Lithium Diisopropylamide (LDA) | Promotes direct alkylation of N,N-dialkyl benzamides with methyl sulfides. nih.gov |

Exploration of Novel Spectroscopic Probes for Benzamide (B126) Derivatives

Standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the structural elucidation of this compound. chemicalbook.comresearchgate.net However, future research can explore the use of this compound, or its analogues, as scaffolds for novel spectroscopic probes.

Luminescent Lanthanide Probes: The amide carbonyl oxygen can act as a coordination site for metal ions. This property could be exploited by designing benzamide-based ligands for lanthanide ions (e.g., Eu³⁺, Tb³⁺). acs.org Lanthanide complexes are known for their unique luminescent properties, including long-lived emission and sharp emission bands, which are ideal for applications in time-resolved fluorescence assays. nih.gov Research could focus on how the specific substitution pattern of this compound influences the sensitization ("antenna effect") and luminescence of a coordinated lanthanide ion. acs.orgrsc.org

Fluorescent Probes with Novel Mechanisms: The development of fluorescent probes based on mechanisms like Photoinduced Electron Transfer (PeT) is a rapidly advancing field. nih.govnih.gov A benzamide derivative could be functionalized with a fluorophore and a PeT donor/acceptor moiety. The binding of an analyte of interest could disrupt the PeT process, leading to a "turn-on" fluorescence signal. The dichlorinated aromatic ring and the N-alkyl groups could be systematically modified to tune the probe's selectivity and photophysical properties. mdpi.comrsc.org

Refined Computational Modeling for Complex Benzamide Systems

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Mechanistic Studies: DFT calculations are powerful tools for elucidating reaction mechanisms. rsc.org For this compound, DFT could be used to model the transition states of its synthesis, providing a deeper understanding of the reaction kinetics and helping to optimize conditions. researchgate.netnih.gov Furthermore, modeling the decomposition pathways of related N-substituted amides can predict potential thermal or chemical instabilities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of benzamide systems. In the context of materials science, MD could be used to simulate the interactions between benzamide-containing polymer chains, predicting bulk properties like the glass transition temperature or mechanical strength. warwick.ac.uk For spectroscopic probe development, MD can simulate the conformational changes that occur upon analyte binding.

Predicting Spectroscopic Properties: Computational methods are increasingly used to predict NMR and other spectroscopic data. nih.gov Advanced algorithms can calculate chemical shifts and coupling constants with high accuracy, aiding in the definitive structural assignment of complex molecules and their potential isomers or metabolites.

Investigation of Advanced Materials Applications (non-biological)

The inherent stability and specific intermolecular interactions of the benzamide functional group make it a valuable component in materials science. While many benzamides have biological roles, there is significant potential for non-biological applications.

Polymer Science: Benzamides can be incorporated into polymer backbones or as pendant groups to control the material's properties. For instance, poly(p-benzamide)s are related to high-strength aromatic polyamides (aramids). acs.org Research into copolymers incorporating the this compound monomer could explore how the bulky, chlorinated substituents affect polymer properties such as solubility, thermal stability, and flame retardancy. Studies have shown that modifying polymers with amide moieties can systematically alter physical properties like the glass transition temperature (Tg). warwick.ac.uk

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The amide group can act as a ligand to coordinate with metal centers. rsc.org Benzamide derivatives can be designed as the organic linkers in MOFs or coordination polymers. The specific stereoelectronic profile of this compound—with its chlorine atoms and alkyl groups—could lead to novel framework topologies with potential applications in gas storage, separation, or catalysis.

| Material Type | Potential Role of Benzamide Derivative | Resulting Property/Application | Supporting Rationale |

| Advanced Polymers | Monomer or pendant group | Modified thermal properties (e.g., Tg), flame retardancy | Incorporation of benzyl (B1604629) amide units into a polymer backbone has been shown to systematically increase the glass transition temperature. warwick.ac.uk |

| Coordination Polymers | Organic Linker | Novel 3D supramolecular architectures | The amide group and other functionalities can act as coordination sites for metal ions, leading to complex, layered structures. rsc.org |

Elucidation of Environmental Metabolites and Transformation Products

Understanding the environmental fate of synthetic chemicals is crucial. For this compound, key transformation pathways would likely involve the modification of the N-alkyl groups and potential dechlorination.

Metabolic N-Dealkylation: A primary metabolic pathway for N,N-dialkylamides is enzymatic N-dealkylation, catalyzed by enzymes such as cytochrome P450. nih.gov In vitro studies on related N,N-dialkylbenzamides have shown that this process yields an N-dealkylated amide and a corresponding aldehyde. nih.gov For the target compound, this would lead to the formation of N-butyl-2,4-dichlorobenzamide and acetaldehyde, or N-ethyl-2,4-dichlorobenzamide and butyraldehyde. Kinetic studies have suggested that demethylation is often favored over the removal of larger alkyl groups. nih.gov Future research using techniques like NMR-based metabolomics could precisely identify and quantify these metabolites in environmental or biological matrices. acs.org

Degradation of the Aromatic Ring: The chlorinated benzene (B151609) ring is subject to environmental degradation, although dichlorinated structures can be persistent. Pathways could include microbial hydroxylation, dechlorination, and eventual ring cleavage. The degradation pathways of other chlorinated aromatic compounds, such as the herbicide 2,4-D, provide a model for the potential transformation products that might be formed.

A proposed primary metabolic transformation is outlined below:

Q & A

Q. What are the standard synthetic routes for N-butyl-2,4-dichloro-N-ethylbenzamide?

Methodology : The compound is synthesized via a two-step protocol:

Acylation : React a secondary amine precursor (e.g., N-butylethylamine) with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.

Deprotection : If Boc-protected intermediates are used (e.g., N-Boc-2-aminoacetaldehyde), remove the Boc group with HCl in dioxane .

- Key validation : Monitor reaction progress via TLC and confirm product purity using HPLC (≥95%) and -NMR (e.g., δ 7.23–7.00 ppm for aromatic protons, δ 3.96 ppm for methylene groups) .

Q. How is NMR spectroscopy employed to characterize this compound?

Methodology :

- -NMR : Identify aromatic protons (δ 7.3–7.0 ppm, doublets with ) and alkyl chain environments (e.g., δ 4.25 ppm for -CH- adjacent to the amide) .

- -NMR : Confirm carbonyl resonance (δ ~165 ppm) and dichlorinated aromatic carbons (δ ~130 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 323.7 [M+H]) and fragmentation patterns (e.g., loss of NH) .

Q. What safety protocols are critical for handling this compound?

Guidelines :

- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors during deprotection .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize bioactivity?

Strategy :

- Substituent modification : Replace the N-ethyl group with bulkier aryloxy or chlorophenoxy groups (e.g., compound 16 in showed enhanced antiparasitic activity) .

- SAR analysis : Test derivatives against Trypanosoma brucei (IC assays) to correlate substituent electronegativity with potency .

- Computational docking : Use AutoDock Vina to predict binding to parasite-specific targets (e.g., Trypanothione reductase) .

Q. What analytical challenges arise in assessing the purity of this compound?

Challenges & Solutions :

- HPLC limitations : Co-elution of regioisomers may occur due to similar polarity. Use UPLC with a C18 column (1.7 µm particles) for higher resolution .

- Trace impurities : Detect halogenated byproducts (e.g., dichlorobenzene) via GC-MS with electron capture detection (ECD) .

- Reference standards : Cross-validate retention times with PubChem data (CID 145982544) or in-house synthesized controls .

Q. How does X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Protocol :

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability?

Approach :

- Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzoxyquinoline) .

- Metabolite ID : Use high-resolution Q-TOF-MS to detect hydroxylated or dechlorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.